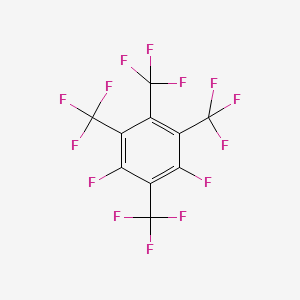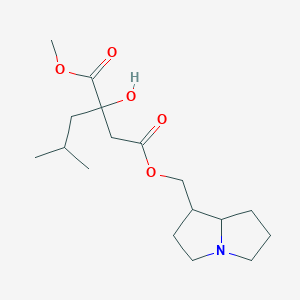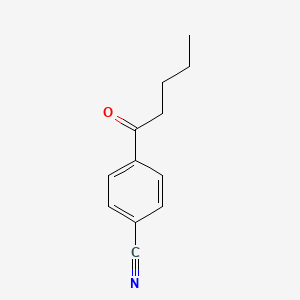
N-(2-methoxyethyl)-4,4-dimethylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-méthoxyéthyl)-4,4-diméthylcyclohexan-1-amine est un composé organique doté d'une structure unique qui comprend un cycle cyclohexane substitué par un groupe méthoxyéthyle et un groupe diméthyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-(2-méthoxyéthyl)-4,4-diméthylcyclohexan-1-amine peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique l'alkylation de la cyclohexanone avec du chlorure de 2-méthoxyéthyle en présence d'une base, suivie de la réduction de la cétone résultante en l'amine correspondante. Les conditions réactionnelles comprennent généralement l'utilisation d'une base forte telle que l'hydrure de sodium ou le tert-butylate de potassium et d'un solvant approprié comme le tétrahydrofurane (THF) ou le diméthylsulfoxyde (DMSO).
Méthodes de production industrielle
La production industrielle de la N-(2-méthoxyéthyl)-4,4-diméthylcyclohexan-1-amine peut impliquer des processus d'alkylation et de réduction à grande échelle, utilisant des réacteurs à écoulement continu pour garantir une production efficace et constante. L'utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La N-(2-méthoxyéthyl)-4,4-diméthylcyclohexan-1-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en différentes amines ou alcools.
Substitution : Le groupe méthoxyéthyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions communs
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des nucléophiles comme l'azoture de sodium (NaN3) ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire diverses amines ou alcools.
Applications de la recherche scientifique
La N-(2-méthoxyéthyl)-4,4-diméthylcyclohexan-1-amine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Le composé peut être utilisé dans l'étude des voies biologiques et des interactions enzymatiques.
Industrie : Elle est utilisée dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme par lequel la N-(2-méthoxyéthyl)-4,4-diméthylcyclohexan-1-amine exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un ligand pour certains récepteurs ou enzymes, modulant leur activité et influençant divers processus biologiques. Des études détaillées sur son affinité de liaison et ses interactions moléculaires sont essentielles pour comprendre complètement son mécanisme d'action.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-4,4-dimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(2-methoxyethyl)-4,4-dimethylcyclohexan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
Comparaison Avec Des Composés Similaires
La N-(2-méthoxyéthyl)-4,4-diméthylcyclohexan-1-amine peut être comparée à d'autres composés similaires, tels que :
- N-(2-méthoxyéthyl)-p-nitroaniline
- N-(2-acétoxyéthyl)-p-nitroaniline
- Poly(N,N-bis(2-méthoxyéthyl)acrylamide)
Ces composés partagent des similitudes structurales mais diffèrent dans leurs groupes fonctionnels et leurs applications. La N-(2-méthoxyéthyl)-4,4-diméthylcyclohexan-1-amine est unique en raison de son motif de substitution spécifique sur le cycle cyclohexane, ce qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
N-(2-methoxyethyl)-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-11(2)6-4-10(5-7-11)12-8-9-13-3/h10,12H,4-9H2,1-3H3 |
Clé InChI |
XVCYIFJRZZHPGE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)NCCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B12107664.png)

![2H-Cyclopenta[b]furan-2,5-diol,hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-,(3aR,4R,5R,6aS)-](/img/structure/B12107678.png)
![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B12107679.png)

